molecular formula C10H7BrN2 B1280967 5-Bromo-2,3'-bipyridine CAS No. 774-53-8

5-Bromo-2,3'-bipyridine

Cat. No. B1280967
CAS RN: 774-53-8
M. Wt: 235.08 g/mol
InChI Key: ILJRIAPZWHYPMK-UHFFFAOYSA-N
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Description

5-Bromo-2,3'-bipyridine is a brominated bipyridine derivative that serves as an important intermediate in the synthesis of various complex molecules. It is particularly valuable in the field of coordination chemistry, where it is used to create metal-complexing molecular rods and ligands for supramolecular nanoengineering . The presence of the bromine atom on the pyridine ring makes it a versatile building block for further functionalization through various coupling reactions.

Synthesis Analysis

The synthesis of 5-bromo-2,3'-bipyridine and its derivatives has been achieved through several methods. One efficient approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl-substituted derivatives, yielding products such as 5-bromo-2,2'-bipyridine with high yields ranging from 70 to 90% . Another method includes the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, which can then be reacted with various electrophiles to produce a range of functionalized pyridine derivatives . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a selective synthesis route for 5-bromo-2,2'-bipyridine .

Molecular Structure Analysis

The molecular structure of 5-bromo-2,3'-bipyridine is characterized by the presence of two pyridine rings connected at the 2 and 3' positions, with a bromine atom substituted at the 5 position of one of the rings. This structure is conducive to further chemical modifications and serves as a scaffold for the synthesis of more complex molecules. The molecular geometry and electronic properties of similar brominated pyridine derivatives have been studied using quantum mechanical and spectroscopic methods, providing insights into their reactivity and potential applications .

Chemical Reactions Analysis

5-Bromo-2,3'-bipyridine undergoes various chemical reactions that enable its transformation into a wide array of compounds. For instance, chemoselective amination of bromo-chloro-fluoropyridine derivatives has been described, where catalytic conditions lead to the substitution of the bromide group, while different conditions favor substitution at other halogen positions . The versatility of 5-bromo-2,3'-bipyridine is further demonstrated by its use in the synthesis of conjugatively bridged bis- and tris-bipyridines through palladium-catalyzed cross-coupling reactions . Moreover, the halogen-rich nature of certain derivatives makes them suitable for the synthesis of pentasubstituted pyridines using halogen dance reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,3'-bipyridine are influenced by its molecular structure. The presence of the bromine atom imparts certain characteristics such as higher molecular weight and reactivity compared to its non-brominated counterparts. The compound's reactivity is exploited in various coupling reactions, including Stille, Negishi, and Sonogashira couplings, to synthesize functional materials for applications in photovoltaics, organic light-emitting diodes, and biodiagnostics . Additionally, the compound's electronic properties, such as HOMO-LUMO energies and electrophilicity, can be tuned through functionalization, which is crucial for its use in non-linear optical materials and other electronic applications .

Scientific Research Applications

Organic Chemistry

  • Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
  • Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
  • Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Materials Science

  • The 5,5′-disubstituted-2,2′-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) .
  • The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale from inexpensive starting materials .
  • The selective stepwise functionalization of 5,5′-dibromo-2,2′-bipyridine by consecutive Stille couplings is therefore illustrated and documented in detail .

Surface Recognition and Cross-linking of Proteins

  • 5-amido-2,2’-bipyridines have been used for the surface recognition and cross-linking of proteins .
  • The coordination of transition metals by ligands incorporating this chelating unit can be used to form cyclic helicates and knotted structures that show tremendous anion-binding properties .

Electrochemical Properties

  • With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties .

Synthesis of Complex Ligands

  • 5-Bromo-2-iodopyridine may be used in the synthesis of 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution .
  • It can also be used to produce 5-bromo-2-pyridylzinc iodide via treatment with active zinc in tetrahydrofuran .

Preparation of Bipyridines

  • 5-Bromo-2-methylpyridine was used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .

Safety And Hazards

The safety information for 5-Bromo-2,3’-bipyridine includes the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 5-Bromo-2,3’-bipyridine are not mentioned in the search results, it’s known that 2,2′-bipyridine units that incorporate functionality at the 5/5′-positions suitable for extending the ligand by conventional methods in organic synthesis are not commercially available, indicating a requirement for a scalable and inexpensive synthetic route to the versatile building block 5,5′-dibromo-2,2′-bipyridine .

properties

IUPAC Name

5-bromo-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRIAPZWHYPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464417
Record name 5-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3'-bipyridine

CAS RN

774-53-8
Record name 5-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 11 flask, 20 g of 3-pyridine boronic acid, 50 g of 2,5-dibromopyridine, 5.5 g of Pd(PPh3)4, 33.9 g of sodium carbonate, 500 ml of toluene, 150 ml of ethanol, and 150 ml of pure water were put, and the solution was stirred at reflux temperature for 3.5 hours. After heating, the reaction liquid was cooled to room temperature and the organic layer was extracted. The organic layer was concentrated in an evaporator, the concentrates were purified by column chromatography, then, recrystallized in heptane, and thus 27 g of 5-bromo-2,3′-bipyridine was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
33.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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